![molecular formula C114H108N24O12 B6291447 Dodecabenzylbambus[6]uril, bn-bu[6] CAS No. 1308315-95-8](/img/structure/B6291447.png)
Dodecabenzylbambus[6]uril, bn-bu[6]
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Overview
Description
Dodecabenzylbambus[6]uril, bn-bu[6] (Bn-BU6) is a new synthetic cyclic boronate ester, which is a promising compound for use in scientific research. Bn-BU6 has the potential to revolutionize the field of scientific research due to its unique properties and diverse applications. Bn-BU6 is a cyclic boronate ester that is highly stable and has a wide range of applications in scientific research, including synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Dodecabenzylbambus[6]uril, bn-bu[6] has a wide range of applications in scientific research. Dodecabenzylbambus[6]uril, bn-bu[6] can be used as a catalyst in organic synthesis, as a ligand for metal complexes, and as a reagent for the synthesis of small molecules. Dodecabenzylbambus[6]uril, bn-bu[6] has also been used in the development of new drugs and therapeutics, as well as in the study of biological systems. Dodecabenzylbambus[6]uril, bn-bu[6] has also been used in the study of protein-ligand interactions and the design of new drug delivery systems.
Mechanism of Action
The mechanism of action of Dodecabenzylbambus[6]uril, bn-bu[6] is not yet fully understood, but it is believed to be related to its ability to form strong hydrogen bonds with other molecules. Dodecabenzylbambus[6]uril, bn-bu[6] has been shown to form strong hydrogen bonds with proteins, nucleic acids, and other small molecules, which is believed to be the key to its success as a catalyst in organic synthesis and as a reagent for the synthesis of small molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dodecabenzylbambus[6]uril, bn-bu[6] are not yet fully understood. However, studies have shown that Dodecabenzylbambus[6]uril, bn-bu[6] can interact with proteins, nucleic acids, and other small molecules, which suggests that it may have potential applications in the treatment of diseases and disorders. Dodecabenzylbambus[6]uril, bn-bu[6] has also been shown to have antimicrobial and anti-inflammatory properties, which suggests that it may have potential applications in the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
The advantages of using Dodecabenzylbambus[6]uril, bn-bu[6] in lab experiments include its high stability, cost-effectiveness, and ease of synthesis. Dodecabenzylbambus[6]uril, bn-bu[6] is also highly versatile and can be used in a variety of scientific research applications. However, there are some limitations to using Dodecabenzylbambus[6]uril, bn-bu[6] in lab experiments. Dodecabenzylbambus[6]uril, bn-bu[6] is not water-soluble and is not compatible with some organic solvents. Additionally, Dodecabenzylbambus[6]uril, bn-bu[6] is not well-suited for use in high-temperature reactions.
Future Directions
There are a number of potential future directions for research into Dodecabenzylbambus[6]uril, bn-bu[6]. These include further studies into its mechanism of action, its potential applications in drug delivery, and its potential uses as a catalyst in organic synthesis. Additionally, further studies into its biochemical and physiological effects could lead to new therapeutic applications. Finally, further research into the synthesis of Dodecabenzylbambus[6]uril, bn-bu[6] could lead to improved cost-effectiveness and scalability of the synthesis process.
Synthesis Methods
Dodecabenzylbambus[6]uril, bn-bu[6] is synthesized by a method known as the “Dodecabenzylbambus[6]uril, bn-bu[6]-Synthesis”. The synthesis consists of a three-step reaction sequence which includes the reaction of a diol with a boronate ester, followed by a ring-closing reaction, and finally a deprotection step. The reaction sequence is highly efficient and yields high yields of Dodecabenzylbambus[6]uril, bn-bu[6]. The synthesis of Dodecabenzylbambus[6]uril, bn-bu[6] is a simple and cost-effective method that can be easily scaled up for use in large-scale research projects.
properties
IUPAC Name |
(4S,8R,12S,16R,20S,24R,28S,32R,36S,40R,44S,48R)-5,7,13,15,21,23,29,31,37,39,45,47-dodecabenzyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C114H108N24O12/c139-103-115(61-79-37-13-1-14-38-79)91-92(116(103)62-80-39-15-2-16-40-80)128-74-130-95-96(120(66-84-47-23-6-24-48-84)105(141)119(95)65-83-45-21-5-22-46-83)132(111(130)147)76-134-99-100(124(70-88-55-31-10-32-56-88)107(143)123(99)69-87-53-29-9-30-54-87)136(113(134)149)78-138-102-101(125(71-89-57-33-11-34-58-89)108(144)126(102)72-90-59-35-12-36-60-90)137(114(138)150)77-135-98-97(121(67-85-49-25-7-26-50-85)106(142)122(98)68-86-51-27-8-28-52-86)133(112(135)148)75-131-94-93(129(110(131)146)73-127(91)109(128)145)117(63-81-41-17-3-18-42-81)104(140)118(94)64-82-43-19-4-20-44-82/h1-60,91-102H,61-78H2/t91-,92+,93+,94-,95-,96+,97+,98-,99-,100+,101+,102- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDQZQAFBLCFDX-UGQLRSLGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2C3C(N(C2=O)CN4C5C(N(C4=O)CN6C7C(N(C6=O)CN8C9C(N(C8=O)CN2C4C(N(C2=O)CN2C6C(N1C2=O)N(C(=O)N6CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N4CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N9CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N7CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N5CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N3CC1=CC=CC=C1)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N2[C@H]3[C@@H](N(C2=O)CN4[C@H]5[C@@H](N(C4=O)CN6[C@H]7[C@@H](N(C6=O)CN8[C@H]9[C@@H](N(C8=O)CN2[C@H]4[C@@H](N(C2=O)CN2[C@H]6[C@@H](N1C2=O)N(C(=O)N6CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N4CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N9CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N7CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N5CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N3CC1=CC=CC=C1)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H108N24O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2006.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecabenzylbambus[6]uril |
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